![molecular formula C15H11N5O4S B11791225 1-(Benzo[d][1,3]dioxol-5-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11791225.png)
1-(Benzo[d][1,3]dioxol-5-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a triazole ring, a pyrimidine moiety, and a benzo[d][1,3]dioxole group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the Pyrimidine Moiety: This step might involve nucleophilic substitution reactions.
Attachment of the Benzo[d][1,3]dioxole Group: This can be done through various coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the benzo[d][1,3]dioxole group.
Reduction: Reduction reactions could be used to modify the triazole ring or the pyrimidine moiety.
Substitution: Various substitution reactions can be performed on the pyrimidine ring or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: Could be studied for its ability to bind to biological receptors.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Possible use in the treatment of diseases such as cancer or infectious diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Could be used in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing its normal function.
Receptor Binding: It could interact with a receptor, either activating or blocking its normal signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings.
Pyrimidine Derivatives: Compounds with similar pyrimidine moieties.
Benzo[d][1,3]dioxole Derivatives: Compounds with similar benzo[d][1,3]dioxole groups.
Uniqueness
The unique combination of the triazole ring, pyrimidine moiety, and benzo[d][1,3]dioxole group in 1-(Benzo[d][1,3]dioxol-5-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid might confer unique biological activities and chemical properties not found in other compounds.
Propiedades
Fórmula molecular |
C15H11N5O4S |
|---|---|
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C15H11N5O4S/c21-14(22)13-10(7-25-15-16-4-1-5-17-15)20(19-18-13)9-2-3-11-12(6-9)24-8-23-11/h1-6H,7-8H2,(H,21,22) |
Clave InChI |
NBJZQWUOFVEISB-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)N3C(=C(N=N3)C(=O)O)CSC4=NC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11791142.png)
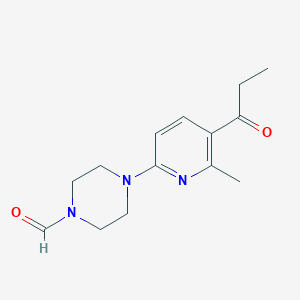
![1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid](/img/structure/B11791150.png)
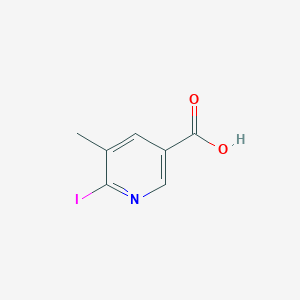


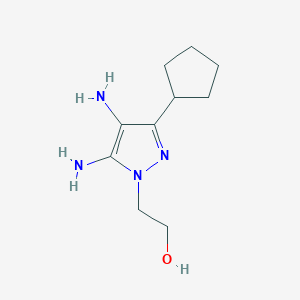
![6-(3-Chloro-4-ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11791179.png)

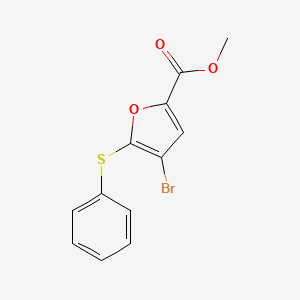

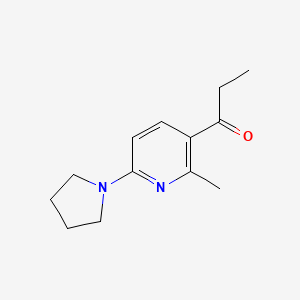

![2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11791228.png)
